molecular formula C15H24N2OS B6040282 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6040282
M. Wt: 280.4 g/mol
InChI Key: PVUFHZLCZFJPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves its binding to the serotonin 5-HT7 receptor. This binding blocks the activity of the receptor and results in the inhibition of downstream signaling pathways. This, in turn, leads to various physiological effects, including the regulation of circadian rhythm, mood, and memory consolidation.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol has various biochemical and physiological effects. It has been found to regulate circadian rhythm by modulating the activity of the suprachiasmatic nucleus, a region of the brain that controls the body's internal clock. It has also been shown to have antidepressant and anxiolytic effects by regulating the activity of the prefrontal cortex and the amygdala, regions of the brain that are involved in mood regulation and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to explore its potential use in the treatment of circadian rhythm disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with other receptors and signaling pathways.
Conclusion:
In conclusion, 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a compound that has been extensively studied for its potential use in various scientific research applications. Its selectivity for the serotonin 5-HT7 receptor makes it a promising candidate for the modulation of this receptor in lab experiments. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 1-(2-thienylmethyl)-4-cyclobutylpiperazine with ethylene oxide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications. It has been found to be a potent and selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in various physiological processes, including circadian rhythm, mood regulation, and memory consolidation.

properties

IUPAC Name

2-[4-cyclobutyl-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c18-9-6-14-11-16(13-3-1-4-13)7-8-17(14)12-15-5-2-10-19-15/h2,5,10,13-14,18H,1,3-4,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFHZLCZFJPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(C(C2)CCO)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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